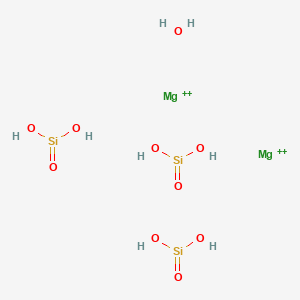
Dimagnesium;dihydroxy(oxo)silane;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimagnesium;dihydroxy(oxo)silane;hydrate is a chemical compound with the molecular formula Mg2(OH)2SiO3·xH2O. It is a hydrated form of magnesium silicate, commonly found in nature as a mineral. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimagnesium;dihydroxy(oxo)silane;hydrate can be synthesized through several methods. One common approach involves the reaction of magnesium salts with silicate solutions under controlled pH and temperature conditions. For example, mixing magnesium chloride (MgCl2) with sodium silicate (Na2SiO3) in an aqueous solution can lead to the formation of the desired compound. The reaction is typically carried out at room temperature, and the product is then filtered, washed, and dried to obtain the hydrated form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale precipitation processes. Magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2) is reacted with silicic acid (H4SiO4) under controlled conditions to produce the compound. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product in its hydrated form.
化学反応の分析
Types of Reactions
Dimagnesium;dihydroxy(oxo)silane;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher silicate compounds, while reduction can produce lower oxidation state silicates. Substitution reactions can result in the formation of various organosilicon compounds.
科学的研究の応用
Dimagnesium;dihydroxy(oxo)silane;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in various chemical reactions, including polymerization and condensation processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and biomaterials.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
作用機序
The mechanism by which dimagnesium;dihydroxy(oxo)silane;hydrate exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound can facilitate the formation of intermediate species that promote the desired chemical transformation. In biological systems, it may interact with specific enzymes or proteins, influencing their activity and function.
類似化合物との比較
Dimagnesium;dihydroxy(oxo)silane;hydrate can be compared with other similar compounds, such as:
Sepiolite: A magnesium silicate mineral with a fibrous structure, used in various industrial applications.
Talc: A hydrated magnesium silicate with a layered structure, commonly used as a lubricant and filler in various products.
Magnesium Silicate: A general term for compounds containing magnesium and silicate, used in a wide range of applications.
This compound is unique due to its specific hydration state and structural properties, which contribute to its distinct reactivity and applications.
特性
IUPAC Name |
dimagnesium;dihydroxy(oxo)silane;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.3H2O3Si.H2O/c;;3*1-4(2)3;/h;;3*1-2H;1H2/q2*+2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOOKKKXXCAMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mg2O10Si3+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14987-04-3 (Parent) |
Source


|
| Record name | Sepiolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
300.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63800-37-3 |
Source


|
| Record name | Sepiolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














